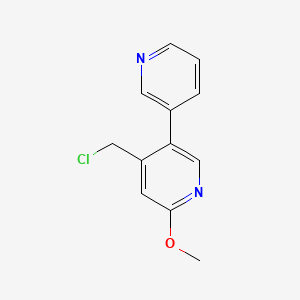
4-(Chloromethyl)-6-methoxy-3,3'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-6-methoxy-3,3’-bipyridine is an organic compound that belongs to the class of bipyridines Bipyridines are heterocyclic compounds containing two pyridine rings This specific compound is characterized by the presence of a chloromethyl group at the 4-position and a methoxy group at the 6-position of the bipyridine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-6-methoxy-3,3’-bipyridine typically involves the chloromethylation of 6-methoxy-3,3’-bipyridine. One common method includes the reaction of 6-methoxy-3,3’-bipyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which facilitate the formation of the chloromethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of environmentally friendly catalysts and solvents can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Chloromethyl)-6-methoxy-3,3’-bipyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bipyridine ring can be reduced under specific conditions to form dihydrobipyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
Nucleophilic Substitution: Formation of substituted bipyridines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrobipyridine derivatives.
Applications De Recherche Scientifique
4-(Chloromethyl)-6-methoxy-3,3’-bipyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-6-methoxy-3,3’-bipyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects.
Comparaison Avec Des Composés Similaires
4-(Chloromethyl)-3,3’-bipyridine: Lacks the methoxy group, which may affect its reactivity and applications.
6-Methoxy-3,3’-bipyridine: Lacks the chloromethyl group, which may limit its use in nucleophilic substitution reactions.
4-Methyl-6-methoxy-3,3’-bipyridine: Contains a methyl group instead of a chloromethyl group, affecting its chemical properties.
Uniqueness: 4-(Chloromethyl)-6-methoxy-3,3’-bipyridine is unique due to the presence of both chloromethyl and methoxy groups, which provide a combination of reactivity and functionalization potential. This makes it a versatile compound for various synthetic and research applications.
Propriétés
Numéro CAS |
1227589-86-7 |
|---|---|
Formule moléculaire |
C12H11ClN2O |
Poids moléculaire |
234.68 g/mol |
Nom IUPAC |
4-(chloromethyl)-2-methoxy-5-pyridin-3-ylpyridine |
InChI |
InChI=1S/C12H11ClN2O/c1-16-12-5-10(6-13)11(8-15-12)9-3-2-4-14-7-9/h2-5,7-8H,6H2,1H3 |
Clé InChI |
LXUAOAVHDCUXTA-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C(=C1)CCl)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


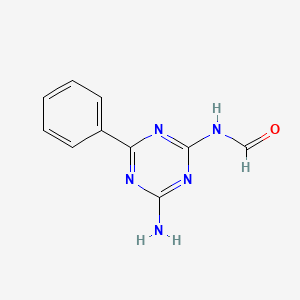
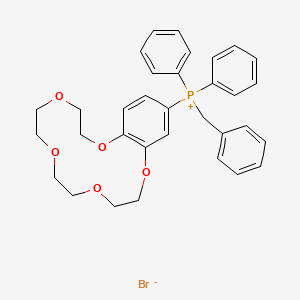
![1,5,5'-Trimethyl[2,2'-bipyridin]-6(1H)-one](/img/structure/B13143366.png)
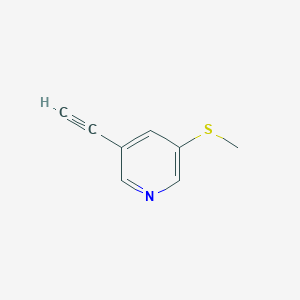
![10-[3,5-Bis[3,5-bis(4-tert-butylphenyl)phenyl]phenyl]-3,7-dibromophenoxazine](/img/structure/B13143375.png)
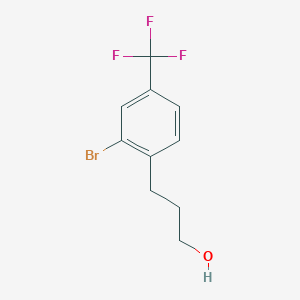
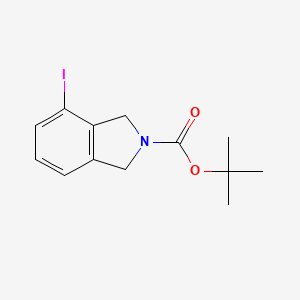
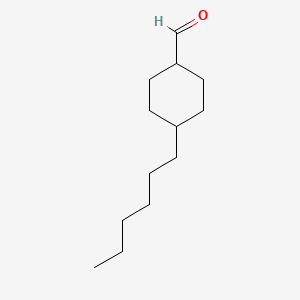
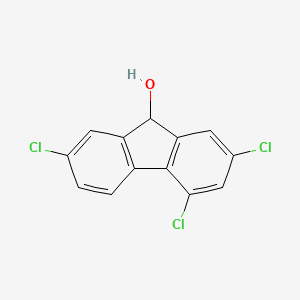
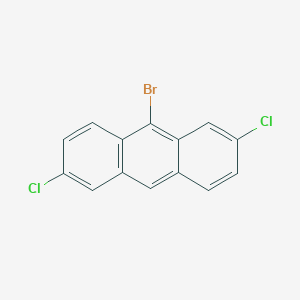

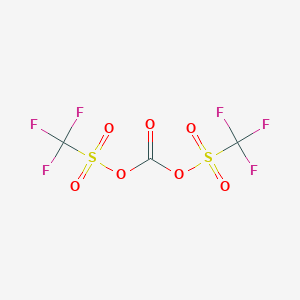
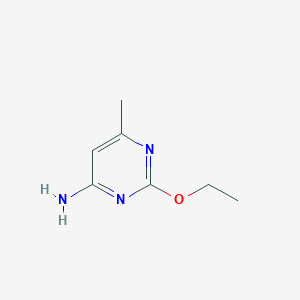
![2-[(1E,3E,5E)-6-(Dimethylamino)hexa-1,3,5-trienyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13143439.png)
